molecular formula C14H19BrN2O2 B15332191 3-Bromo-5-(1-Boc-3-pyrrolidinyl)pyridine

3-Bromo-5-(1-Boc-3-pyrrolidinyl)pyridine

Cat. No.: B15332191
M. Wt: 327.22 g/mol
InChI Key: FRFUFRFSQKHATE-UHFFFAOYSA-N
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Description

3-Bromo-5-(1-Boc-3-pyrrolidinyl)pyridine is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a bromine atom at the third position and a 1-Boc-3-pyrrolidinyl group at the fifth position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-(1-Boc-3-pyrrolidinyl)pyridine typically involves a multi-step process. One common method starts with the bromination of 5-(1-Boc-3-pyrrolidinyl)pyridine. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The reaction conditions often include maintaining a low temperature to control the reactivity and selectivity of the bromination process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-(1-Boc-3-pyrrolidinyl)pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The pyrrolidinyl group can undergo oxidation or reduction under specific conditions.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form new carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles.

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Coupling Reactions: Palladium catalysts and bases like potassium phosphate (K3PO4) are used in Suzuki-Miyaura coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

3-Bromo-5-(1-Boc-3-pyrrolidinyl)pyridine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It serves as a building block for the development of biologically active compounds.

    Medicine: Researchers explore its potential in drug discovery and development, particularly in the design of new pharmaceuticals.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Bromo-5-(1-Boc-3-pyrrolidinyl)pyridine involves its interaction with specific molecular targets. The bromine atom and the pyrrolidinyl group can participate in various binding interactions with enzymes, receptors, or other biomolecules. These interactions can modulate the activity of the target molecules, leading to desired biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-5-(1-Boc-3-pyrrolidinyl)benzene
  • 3-Bromo-5-(1-Boc-3-pyrrolidinyl)thiophene
  • 3-Bromo-5-(1-Boc-3-pyrrolidinyl)furan

Uniqueness

3-Bromo-5-(1-Boc-3-pyrrolidinyl)pyridine is unique due to its specific substitution pattern on the pyridine ring. This structural feature imparts distinct chemical reactivity and biological activity compared to other similar compounds. Its combination of a bromine atom and a Boc-protected pyrrolidinyl group makes it a versatile intermediate for various synthetic and research applications.

Properties

Molecular Formula

C14H19BrN2O2

Molecular Weight

327.22 g/mol

IUPAC Name

tert-butyl 3-(5-bromopyridin-3-yl)pyrrolidine-1-carboxylate

InChI

InChI=1S/C14H19BrN2O2/c1-14(2,3)19-13(18)17-5-4-10(9-17)11-6-12(15)8-16-7-11/h6-8,10H,4-5,9H2,1-3H3

InChI Key

FRFUFRFSQKHATE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)C2=CC(=CN=C2)Br

Origin of Product

United States

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